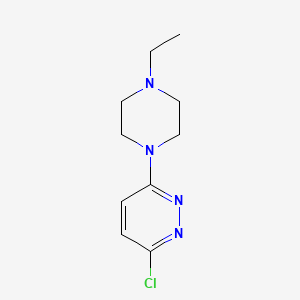

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine

Description

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine (CAS: 939598-19-3, MFCD08363095) is a pyridazine derivative with the molecular formula C₁₀H₁₅ClN₄ and a molecular weight of 226.71 g/mol. It is synthesized via nucleophilic substitution of 3,6-dichloropyridazine with 4-ethylpiperazine, a common method for introducing piperazinyl groups into heterocyclic scaffolds . The compound’s structure features a chloropyridazine core linked to a 4-ethylpiperazine moiety, which confers unique physicochemical and pharmacological properties. Pyridazine derivatives are widely explored for their biological activities, including enzyme inhibition, antiviral effects, and central nervous system modulation .

Properties

IUPAC Name |

3-chloro-6-(4-ethylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-2-14-5-7-15(8-6-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEFLTGFZFWPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-ethylpiperazine under specific conditions. One common method includes:

Starting Materials: 3-chloropyridazine and 4-ethylpiperazine.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the mixture being heated to reflux for several hours.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted pyridazines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.

Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: Utilized in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of 3-chloro-6-(4-ethylpiperazin-1-yl)pyridazine can be contextualized by comparing it to analogs with variations in the pyridazine core, piperazine/piperidine substituents, or additional functional groups. Below is a detailed analysis:

Piperazine/piperidine-substituted analogs

- Electronic and steric effects : The 4-chlorophenyl (electron-withdrawing) and 2-fluorophenyl (moderate electronegativity) substituents enhance AChE inhibitory activity compared to the ethyl group, likely due to improved target binding .

- Antiviral specificity : R66703’s 3-methylbenzyl group contributes to selective antiviral activity, possibly by optimizing steric interactions with viral capsid proteins .

Pyridazine core-modified analogs

- Activity shifts : Replacement of the piperazine group with a methylphenyl moiety (3-chloro-6-(4-methylphenyl)-pyridazine) shifts activity toward peripheral analgesic mechanisms, suggesting the piperazine ring is critical for central effects .

- Solubility and metabolism: The carboxylate ester in ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate improves water solubility but may reduce metabolic stability compared to non-esterified analogs .

Pharmacokinetic and bioavailability comparisons

- Bioavailability : Compounds like T3 (3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine derivative) exhibit favorable bioavailability profiles due to balanced lipophilicity and hydrogen-bonding capacity .

- Metabolic stability : Piperazine derivatives with bulky substituents (e.g., benzyl) show prolonged half-lives in vivo, whereas smaller groups (e.g., ethyl) may undergo faster hepatic clearance .

Research Findings and Implications

- Enzyme inhibition : Piperazinyl-pyridazines with aromatic substituents (e.g., 4-chlorophenyl) demonstrate superior AChE inhibition (IC₅₀ values < 10 μM) compared to alkyl-substituted analogs, highlighting the role of π-π interactions in target binding .

- Antiviral activity: R66703 and related analogs inhibit rhinovirus replication by targeting viral uncoating, with potency correlating with substituent bulkiness .

Biological Activity

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H15ClN4

- Molecular Weight : 226.71 g/mol

- CAS Number : 939598-19-3

Antimicrobial Properties

Research indicates that compounds within the pyridazine family, including this compound, exhibit notable antimicrobial activities. In vitro tests have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves interference with bacterial cell wall synthesis and protein synthesis pathways.

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties. In particular, it has shown efficacy against several cancer cell lines, including breast and colon cancer cells. The compound's activity appears to be mediated through the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HT-29 (Colon) | 15.0 | Inhibition of cell proliferation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is critical in conditions such as Alzheimer's disease. The neuroprotective mechanism involves the modulation of signaling pathways related to oxidative stress and inflammation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can bind to receptors that play a role in apoptosis and cell survival, leading to altered cellular responses.

- Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound compared to controls .

Study 2: Anticancer Activity

In a research article focusing on anticancer agents, this compound was tested against multiple cancer cell lines. The findings revealed an IC50 value of 12.5 µM against MCF-7 cells, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.